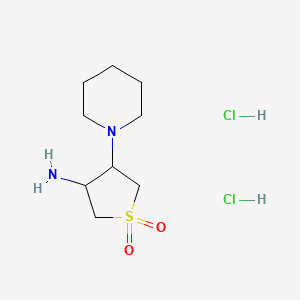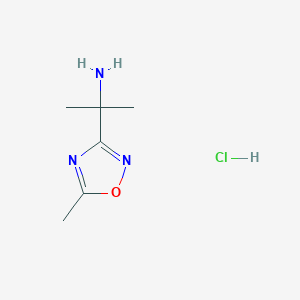![molecular formula C11H19Cl2N5O B1520798 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride CAS No. 1251923-63-3](/img/structure/B1520798.png)
2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
Übersicht
Beschreibung
“2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1251923-63-3 . It is also known by its IUPAC name "1-oxo-1-[4-(2-pyrazinyl)-1-piperazinyl]-2-propanamine dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H" . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Piperazine derivatives, including compounds related to 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride, have been utilized as catalysts in the synthesis of pharmaceutically relevant compounds. For example, piperazine has been employed as an efficient, low-cost, and environmentally benign catalyst for the synthesis of a wide range of functionalized 2-amino-3-cyano-4H-pyrans and bis-pyrans compounds in aqueous media. This process is characterized by its simplicity, short reaction times, high yields, and the recyclability of the catalyst, without the need for column chromatographic separation (Yousefi, Goli-Jolodar, & Shirini, 2018).
Synthesis of Piperazine Derivatives
Piperazine derivatives have been synthesized through various methods, demonstrating the versatility of piperazine-based compounds in chemical synthesis. One approach involves the solvent-free, one-pot, three-component synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as an efficient and recyclable organocatalyst. This method operates under solvent-free conditions at ambient temperature, yielding high to quantitative yields (Amirnejad et al., 2013).
Pharmaceutical Applications
Research into piperazine derivatives has explored their potential in pharmaceutical applications, including the synthesis of lactam and ketone precursors for the development of novel compounds. These efforts have led to the synthesis of precursors such as hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, which are key intermediates in the development of octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. Such compounds are of interest for their potential pharmacological properties (Branden, Compernolle, & Hoornaert, 1992).
Chemical Synthesis Enhancements
Innovations in chemical synthesis involving piperazine derivatives have led to the development of efficient preparation methods for N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. These methods provide a general two-step preparation of enantiopure compounds, demonstrating the utility of piperazine derivatives in synthesizing complex molecules with potential applications in medicinal chemistry (Hannachi et al., 2004).
Environmental and Industrial Applications
Research has also explored the use of piperazine derivatives in environmental and industrial applications, such as carbon dioxide capture. Blends of piperazine with other compounds have been characterized for their suitability in CO2 capture processes, highlighting the role of piperazine derivatives in addressing environmental challenges (Li et al., 2013).
Eigenschaften
IUPAC Name |
2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIBCLRRBARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)
![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)



![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)



amine](/img/structure/B1520738.png)